Product packaging for Rifamycin W-hemiacetal(Cat. No.:)

Rifamycin W-hemiacetal

Cat. No.: B1264364
M. Wt: 653.7 g/mol
InChI Key: NCODPHFFVLKXKM-UIYPQIFSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rifamycin W-hemiacetal is a macrocyclic polyketide and a key intermediate in the biosynthetic pathway of the clinically essential rifamycin class of antibiotics . It is characterized by an aromatic chromophore bridged by an aliphatic ansa chain, a structure typical of ansamycins . This compound is produced and isolated from engineered strains of Amycolatopsis mediterranei , often through the targeted deletion of specific genes in the rifamycin biosynthetic cluster, such as rif-orf5 or rifT , which allows for its accumulation . Like other rifamycins, its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis and exerting a bactericidal effect . This makes it a valuable tool for studying the biosynthesis and structure-activity relationships of ansamycins. Key Research Applications: Antibacterial Research: this compound and its congeners exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus , providing a foundation for the development of new anti-infective agents . Antiproliferative Research: Some structurally related rifamycin W analogues have demonstrated moderate antiproliferative activity against human cancer cell lines, including HeLa and Caco-2 cells, suggesting potential utility in cancer research . Biosynthetic Studies: As a pivotal biosynthetic precursor to rifamycin B, it is an essential compound for elucidating the post-polyketide synthase modification steps, particularly the oxidative cleavage and rearrangement processes that create the final rifamycin architecture . Product Information: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound following all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H43NO11 B1264364 Rifamycin W-hemiacetal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H43NO11

Molecular Weight

653.7 g/mol

IUPAC Name

(1S,2E,16Z,18E,20S,21S,22R,23R,24R,25S,28R,29R)-6,8,21,23,27,28-hexahydroxy-3,7,16,20,22,24,29-heptamethyl-26-oxa-14-azatetracyclo[23.2.2.19,13.05,10]triaconta-2,5(10),6,8,12,16,18-heptaene-4,11,15,30-tetrone

InChI

InChI=1S/C35H43NO11/c1-13-9-8-10-14(2)34(45)36-21-12-22(37)23-24(30(42)17(5)31(43)25(23)32(21)44)27(39)15(3)11-20-29(41)19(7)33(47-35(20)46)18(6)28(40)16(4)26(13)38/h8-13,16,18-20,26,28-29,33,35,38,40-43,46H,1-7H3,(H,36,45)/b9-8+,14-10-,15-11+/t13-,16+,18+,19+,20-,26-,28+,29+,33-,35?/m0/s1

InChI Key

NCODPHFFVLKXKM-UIYPQIFSSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)/C(=C/[C@H]4[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC4O)C)O)/C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C(=C(C(=C3C2=O)O)C)O)C(=O)C(=CC4C(C(C(C(C(C(C1O)C)O)C)OC4O)C)O)C)C

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Rifamycin W Hemiacetal

Overview of Rifamycin (B1679328) Biosynthesis in Actinomycetes

The ansamycin class of antibiotics, to which rifamycins (B7979662) belong, are macrolactams synthesized by Type I polyketide synthase (PKS) pathways. nih.gov These natural products are characterized by an aromatic core bridged by an aliphatic ansa chain. nih.govrsc.org The biosynthesis begins with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by the assembly of the polyketide backbone and extensive post-PKS modifications. nih.govwashington.edu

Role of Amycolatopsis mediterranei as a Producer Strain

Amycolatopsis mediterranei is the archetypal and most well-studied producer of rifamycins, first isolated in 1957. nih.govmdpi.com The entire biosynthetic pathway is governed by a single, large gene cluster (approximately 95 kb), referred to as the rif cluster. nih.gov This cluster contains genes essential for the synthesis of the AHBA starter unit, the modular Type I polyketide synthase (PKS) that constructs the ansa chain, and the enzymes responsible for post-PKS modifications, resistance, and export. nih.gov The production of rifamycin B, a downstream product of Rifamycin W, has been the focus of much of the research in A. mediterranei. nih.govnih.gov Mutant strains of A. mediterranei have been instrumental in isolating and identifying key biosynthetic intermediates, including 34a-deoxy-rifamycin W and Rifamycin W-hemiacetal itself. nih.gov

Contribution of Other Genera in Rifamycin Production (Salinispora arenicola, Micromonospora sp.)

While A. mediterranei is the traditional source, other actinomycete genera have been identified as rifamycin producers, expanding the known diversity of these compounds.

Salinispora arenicola : This obligate marine actinomycete is a significant producer of rifamycins, including Rifamycin W and Rifamycin SV. nih.govuq.edu.auubc.ca The discovery of rifamycin production in Salinispora was notable as it represented the first source outside the genus Amycolatopsis and the first from a marine environment. uq.edu.au Research has shown that the rifamycin biosynthetic pathway in S. arenicola shares a common origin with another class of compounds called saliniketals, diverging at the intermediate 34a-deoxyrifamycin W. nih.gov

Micromonospora sp. : Various species of this genus, often isolated from marine sediments, are also known producers of rifamycins. researchgate.netnih.govrsc.org Strains like Micromonospora rifamycinica have been shown to produce Rifamycin S. nih.gov Genome mining in Micromonospora sp. strain TP-A0468 led to the discovery of a homologous rif gene cluster and the production of novel 16-demethylrifamycins. nih.govfrontiersin.org Furthermore, other Micromonospora isolates have yielded the first natural ansa macrolides with a 3-amino substituent. ubc.ca

Table 1: Key Actinomycete Genera in Rifamycin Production

Genus Environment Notable Rifamycin Products Key Research Findings
Amycolatopsis Terrestrial Rifamycin B, Rifamycin W Original producer strain; contains the well-characterized rif gene cluster. mdpi.comnih.gov
Salinispora Marine Rifamycin W, Rifamycin SV, Saliniketals First marine source identified; shares a biosynthetic pathway with saliniketals. nih.govuq.edu.au
Micromonospora Marine Rifamycin S, 16-Demethylrifamycins, Aminorifamycins Produces a diverse range of novel rifamycin analogues. nih.govnih.govubc.ca

Precursor Compounds and Early Macrocyclic Intermediates

The assembly of Rifamycin W, and subsequently this compound, proceeds through a series of defined macrocyclic intermediates following the initial cyclization of the polyketide chain.

34a-Deoxy-rifamycin W as a Direct Precursor to Rifamycin W

34a-Deoxy-rifamycin W has been isolated from mutant strains of Amycolatopsis mediterranei and identified as the direct precursor to Rifamycin W. nih.gov It represents one of the earliest stable macrocyclic intermediates in the biosynthetic route leading to Rifamycin B. nih.gov This compound is a critical branching point; in Salinispora arenicola, it serves as the substrate for a cytochrome P450 monooxygenase that catalyzes oxidative rearrangements to yield both the rifamycin and saliniketal structural classes. nih.gov

Protorifamycin I and Proansamycin X in the Rifamycin W Biosynthetic Route

The biosynthesis of the rifamycin macrocycle begins with the release of the completed undecaketide from the PKS. This is believed to occur via an amide synthase (the product of the rifF gene), which forms the macrocyclic lactam known as Proansamycin X. washington.edunih.gov Although Proansamycin X is the hypothetical earliest macrocyclic precursor, it readily undergoes dehydration to form Protorifamycin I. nih.govnih.gov Protorifamycin I has been isolated and confirmed as a biogenetic precursor to Rifamycin W. nih.govmdpi.com

Formation of the Ansa-Chain from Acetate (B1210297) and Propionate (B1217596) Units

The aliphatic ansa chain, which bridges the aromatic core, is a polyketide assembled by a Type I PKS. nih.govnih.gov The assembly process involves the sequential addition of extender units derived from acetate (malonyl-CoA) and propionate (methylmalonyl-CoA). rsc.orgnih.gov Specifically, the rifamycin ansa chain is constructed from two acetate units and eight propionate units, which are incorporated onto the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit. washington.edumdpi.com The specific arrangement and processing of these units by the various modules of the PKS dictate the final structure of the ansa bridge. nih.govnih.gov

Enzymatic Transformations Leading to this compound

The formation of this compound and related compounds is a result of the intricate interplay of several enzymes that modify the Rifamycin W scaffold.

Cytochrome P450 monooxygenases play a crucial role in the post-polyketide synthase (PKS) modifications of the rifamycin ansa chain. One such enzyme, Rif-Orf5, is a putative cytochrome P450 monooxygenase proposed to be involved in the oxidative cleavage of the C-12/C-29 double bond of Rifamycin W, a critical step in the pathway to Rifamycin B. researchgate.netnih.govnih.gov

Inactivation of the rif-orf5 gene in the rifamycin-producing organism Amycolatopsis mediterranei S699 led to the accumulation of several Rifamycin W congeners. researchgate.netnih.govnih.gov Among these, a number of compounds were found to feature a hemiacetal group, suggesting that in the absence of Rif-Orf5's primary function, alternative enzymatic or spontaneous chemical transformations of Rifamycin W can occur, leading to the formation of hemiacetals. researchgate.netnih.govnih.gov The study of the Δrif-orf5 mutant strain has been instrumental in isolating and characterizing these hemiacetal derivatives, providing insights into the downstream modifications of Rifamycin W.

NADH-dependent dehydrogenases are another class of enzymes involved in the intricate biosynthetic pathway of rifamycins. RifT, a putative NADH-dependent dehydrogenase, is believed to be responsible for the dehydrogenation of proansamycin X, an early macrocyclic precursor in the biosynthesis of rifamycin. mdpi.comnih.gov While the direct role of RifT in the formation of this compound has not been explicitly detailed, its function occurs upstream in the pathway leading to Rifamycin W.

Deletion of the rifT gene in A. mediterranei S699 resulted in the production of a series of 8-deoxy-rifamycin derivatives. mdpi.comnih.gov This indicates that the dehydrogenation step catalyzed by RifT is a key event in the formation of the mature rifamycin core structure. The absence of this dehydrogenation leads to a diversion of the biosynthetic pathway, highlighting the importance of each enzymatic step in determining the final chemical structure of the rifamycin products.

The formation of a hemiacetal in the context of rifamycin biosynthesis is a reaction that can occur on the Rifamycin W molecule, particularly when the downstream enzymatic processing is altered. The isolation of this compound from a Micromonospora strain has been reported. researchgate.net Furthermore, studies on a mutant strain of Amycolatopsis mediterranei S699 lacking the rif-orf5 gene (Δrif-orf5) have led to the isolation of several Rifamycin W congeners that feature a hemiacetal structure. researchgate.netnih.govnih.gov

The formation of these hemiacetals is presumed to be a result of modifications to the ansa chain of Rifamycin W. While the precise enzymatic mechanism for hemiacetal formation in this context is not fully elucidated, it is clear that the chemical environment and the presence or absence of specific enzymes like Rif-Orf5 can lead to the generation of these structures.

Compound Producing Strain/Condition Key Structural Feature
This compoundMicromonospora strain BSS-D-04Hemiacetal group
Rifamycin W congeners (1-3, 9, 10)Amycolatopsis mediterranei S699 Δrif-orf5Hemiacetal group

Key Biosynthetic Rearrangements Associated with Rifamycin W and its Derivatives

The structural diversity of the rifamycin family of antibiotics is in part due to a series of complex biosynthetic rearrangements of the polyketide backbone.

A pivotal rearrangement in the biosynthesis of Rifamycin B and Rifamycin S from Rifamycin W is the oxidative cleavage of the double bond between C-12 and C-29 of the ansa chain. researchgate.netnih.gov This reaction is a key step in the maturation of the rifamycin molecule. The enzyme Rif-Orf5, a putative cytochrome P450 monooxygenase, has been proposed as the catalyst for this crucial transformation. researchgate.netnih.govnih.gov

The mechanism of this oxidative cleavage has not yet been fully characterized, but its importance is underscored by the fact that its prevention (e.g., through the deletion of the rif-orf5 gene) halts the biosynthesis of Rifamycin B and leads to the accumulation of various Rifamycin W derivatives. researchgate.netnih.govnih.gov This step represents a significant branch point in the rifamycin biosynthetic pathway.

In the absence of the primary oxidative cleavage pathway at C-12/C-29, alternative rearrangements of the Rifamycin W molecule can occur. One such rearrangement is a retro-Claisen cleavage between C-5 and C-11. This reaction has been observed in the Δrif-orf5 mutant strain of A. mediterranei S699, leading to the formation of compounds such as 34a-α-rifamycin W-M1-hemiacetal and 34a-β-rifamycin W-M1-hemiacetal. nih.govmdpi.com

This retro-Claisen cleavage represents an alternative metabolic fate for Rifamycin W when the canonical biosynthetic pathway is blocked. The resulting products, which include hemiacetal structures, contribute to the diversity of rifamycin-related polyketides that can be generated by the producing organisms. mdpi.com

Rearrangement Carbon Bond(s) Involved Enzyme (Putative) Resulting Product Class
Oxidative CleavageC-12/C-29Rif-Orf5Rifamycin B/S
Retro-Claisen CleavageC-5/C-11Not specifiedRifamycin W-M1 derivatives

Post-Polyketide Synthase (PKS) Modifications and Tailoring Enzymes

The journey from the initial polyketide product, proansamycin X, to rifamycin W and subsequently to its hemiacetal form involves a cascade of modifications orchestrated by a suite of tailoring enzymes. nih.gov The biosynthesis of rifamycins can be broadly categorized into three stages: the synthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit, the extension of the polyketide chain, and the post-PKS modifications. nih.govresearchgate.net While the first two stages are relatively well-understood, the intricacies of the post-PKS modifications are an area of ongoing research. nih.govresearchgate.net

After the modular type I polyketide synthase (PKS) constructs the proansamycin X backbone from an AHBA starter unit and extender units of acetate and propionate, a series of tailoring enzymes come into play. washington.edunih.gov These enzymes are responsible for the dehydrogenation, hydroxylation, and oxidative cleavage events that ultimately shape the final rifamycin structure. researchgate.netresearchgate.net

Key tailoring enzymes and their proposed functions in the pathway leading to rifamycin W and its derivatives include:

RifT (Putative NADH-dependent dehydrogenase): This enzyme is believed to be involved in the dehydrogenation of proansamycin X. nih.gov

Rif-Orf5 (Cytochrome P450 monooxygenase): This enzyme is crucial for the conversion of rifamycin W. It is proposed to be involved in the oxidative cleavage of the C-12/C-29 double bond in the rifamycin W ansa chain, a key step in the formation of other rifamycin derivatives. nih.govresearchgate.netnih.govnih.govmdpi.com Inactivation of rif-orf5 leads to the accumulation of rifamycin W. nih.gov

Rif-Orf19: This protein, with homology to 3-(3-hydroxyphenyl)propionate hydroxylase, is involved in the formation of the naphthalene ring moiety during the polyketide chain extension. researchgate.net

Rif20 (Acetyltransferase): This enzyme is responsible for the acetylation of the hydroxyl group at C-25. nih.govgenome.jp

Rif14 (O-methyltransferase): This enzyme mediates the O-methylation at C-27. nih.govgenome.jp

The formation of this compound is a specific modification of rifamycin W. This transformation involves the hydroxylation of the C-34a methyl group and subsequent oxidation to an aldehyde, which then forms a hemiacetal with the hydroxyl group at C-25. nih.gov

Biosynthetic Shunt Pathways Yielding this compound Variants

Genetic manipulation of the rifamycin biosynthetic gene cluster in Amycolatopsis mediterranei can lead to the formation of novel this compound variants through the activation or creation of shunt pathways. A prime example is the deletion of the rif-orf5 gene. The resulting mutant strain, A. mediterranei S699 Δrif-orf5, accumulates not only the expected rifamycin W but also a series of rifamycin W congeners. nih.govnih.gov

In the absence of Rif-Orf5, which is responsible for the oxidative cleavage of the ansa chain, the biosynthetic pathway is diverted, leading to the production of several variants. nih.govmdpi.com Some of these derivatives arise from a retro-Claisen cleavage between C-5 and C-11 of the rifamycin W molecule. nih.govnih.gov Notably, several of these shunt products, including compounds 1-3, 9, and 10 isolated from the Δrif-orf5 mutant, feature a hemiacetal structure. nih.govnih.gov Additionally, other variants exhibit oxygenations at various positions along the ansa chain. nih.govnih.gov The isolation of these compounds demonstrates the inherent flexibility of the rifamycin biosynthetic machinery and its potential for generating structural diversity when a key enzymatic step is blocked.

Metabolic Engineering and Genetic Manipulation of Producer Strains

The producer strain, Amycolatopsis mediterranei, has been the subject of extensive genetic manipulation since 1957 to enhance rifamycin production and generate novel derivatives. nih.govresearchgate.net These efforts have ranged from traditional methods like random mutagenesis to more targeted genetic engineering approaches. nih.govresearchgate.nettandfonline.com The development of cloning vectors and transformation systems has facilitated the genetic manipulation of this bacterium. nih.govresearchgate.net

The targeted deletion of specific genes within the rifamycin biosynthetic cluster has provided significant insights into the functions of individual enzymes and has led to the production of novel rifamycin analogs.

Amycolatopsis mediterranei S699 Δrif-orf5**: As previously mentioned, the deletion of rif-orf5, which encodes a cytochrome P450 monooxygenase, blocks the conversion of rifamycin W. nih.govnih.gov This leads to the accumulation of rifamycin W and a variety of shunt products, including several this compound congeners. nih.govnih.gov This mutant has been instrumental in elucidating the role of Rif-Orf5 and in generating novel rifamycin structures. nih.govmdpi.com From the Δrif-orf5 strain, thirteen rifamycin W congeners were isolated, seven of which were new compounds. nih.govnih.gov

Amycolatopsis mediterranei S699 ΔrifT**: The deletion of the rifT gene, which is predicted to encode an NADH-dependent dehydrogenase, was performed to investigate its role in the early stages of post-PKS modification, specifically the dehydrogenation of the hypothetical precursor proansamycin X. nih.gov The ΔrifT mutant produced a series of 8-deoxy-rifamycin derivatives, suggesting that RifT is indeed involved in the modification of the C-8 position. nih.gov

ΔPM::rifR+rif-orf19 : While specific data on a mutant with this exact designation was not found in the provided search results, the individual components are known to be important. rifR is a putative regulatory gene. nih.gov rif-orf19 is involved in the formation of the naphthalene ring. researchgate.net Genetic manipulation of regulatory genes like rifQ and over-expression of genes like rifO have been shown to increase the production of rifamycin derivatives in mutant strains. frontiersin.orgnih.gov

The deletion of genes in the rifamycin biosynthetic pathway has a profound impact on the metabolite profile of Amycolatopsis mediterranei, often leading to the accumulation of biosynthetic intermediates and the formation of novel shunt products.

The deletion of rif-orf5 provides a clear example of how blocking a key enzymatic step can lead to the production of hemiacetal-containing compounds. In the A. mediterranei S699 Δrif-orf5 mutant, the accumulation of rifamycin W and its subsequent modification through alternative enzymatic reactions results in the formation of various this compound analogs. nih.govnih.gov Some of these novel hemiacetal derivatives have demonstrated antibacterial activity. nih.govnih.gov

Similarly, the deletion of rifT alters the metabolite profile by preventing the dehydrogenation at C-8, leading to the production of 8-deoxy-rifamycins. nih.gov While this specific mutation does not directly lead to increased hemiacetal production, it underscores the principle that targeted gene deletions are a powerful tool for manipulating the rifamycin biosynthetic pathway and generating novel compounds with potentially valuable biological activities.

The strategic manipulation of the genetic makeup of A. mediterranei not only enhances our understanding of the intricate rifamycin biosynthetic pathway but also opens up avenues for the production of new rifamycin derivatives, including various this compound structures, through engineered biosynthetic pathways.

Structural Elucidation and Stereochemical Analysis of Rifamycin W Hemiacetal and Its Congeners

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of rifamycins (B7979662). Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, researchers can piece together the molecular framework atom by atom.

The complete structural assignment of Rifamycin (B1679328) W-hemiacetal and its congeners is accomplished through a synergistic application of various NMR experiments. nih.govsemanticscholar.orgresearchgate.net The process begins with 1D NMR, where the ¹H NMR spectrum reveals the proton environments, including their chemical shifts, integrations, and coupling constants, while the ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Following the initial 1D analysis, 2D NMR experiments are employed to establish connectivity:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C spectra. semanticscholar.org

COSY (Correlation Spectroscopy): The COSY spectrum identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity within the aliphatic ansa chain, allowing for the assembly of spin systems and molecular fragments. semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). HMBC is essential for connecting the fragments identified by COSY, linking quaternary carbons to the skeleton, and confirming the connection points between the ansa chain and the aromatic core. semanticscholar.org

Through the comprehensive analysis of these datasets, the planar structure of the molecule is unequivocally established. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the Hemiacetal Moiety and Key Adjacent Positions in a Rifamycin W-hemiacetal Congener Data synthesized from published values for closely related congeners. semanticscholar.orgmdpi.com

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm)Key HMBC CorrelationsKey COSY Correlations
C-25 ~72.7~4.21 (d)H-25 to C-24, C-26, C-27H-25 with H-26
C-27 ~74.5~3.55 (t)H-27 to C-25, C-26, C-28H-27 with H-26, H-28
C-28 ~35.0~3.45 (t)H-28 to C-27, C-29, C-34aH-28 with H-27, H-29
C-34a ~94.5~5.08 (d)H-34a to C-25, C-28H-34a with H-28

A defining characteristic of this compound is the cyclic hemiacetal functional group located at the terminus of the ansa chain. nih.govresearchgate.net Its presence is confirmed by distinctive signals in the NMR spectra. Specifically, the analysis of a congener, 34a-α-rifamycin W-M1-hemiacetal, shows the hemiacetal carbon (designated C-34a) resonates at a characteristic downfield chemical shift of approximately δC 94.5 ppm. mdpi.com The attached proton, H-34a, appears as a doublet around δH 5.08 ppm. mdpi.com These chemical shifts are indicative of a carbon atom single-bonded to two oxygen atoms, a hallmark of a hemiacetal. This structure arises from the intramolecular cyclization of a terminal aldehyde group with the hydroxyl group at the C-25 position of the ansa chain. nih.gov HMBC correlations, particularly from the H-34a proton to C-25, provide definitive proof of this specific linkage. semanticscholar.org

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for Molecular Formula Confirmation

To corroborate the structure derived from NMR data, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is utilized. nih.govsemanticscholar.org This technique measures the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of the elemental composition of the molecule, thereby confirming its molecular formula. mdpi.com For this compound, the expected molecular formula is C₃₅H₄₃NO₁₁. The HRESIMS spectrum would show a protonated molecular ion [M+H]⁺ at a measured m/z value that corresponds precisely to the calculated exact mass for C₃₅H₄₄NO₁₁⁺.

Table 2: Molecular Formula and Calculated Exact Mass for this compound

Compound NameMolecular FormulaAdductCalculated Exact Mass [M+H]⁺
This compoundC₃₅H₄₃NO₁₁[M+H]⁺654.2807

Determination of Absolute Configuration and Stereochemistry

Assigning the correct three-dimensional arrangement of atoms at numerous chiral centers is a significant challenge. This is addressed using a combination of advanced NMR techniques and fundamental biosynthetic principles.

The relative stereochemistry of the chiral centers can be determined by analyzing spatial relationships between protons using through-space NMR experiments like ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments detect protons that are physically close to each other in space, regardless of their bonding connectivity.

For instance, in a closely related congener, NOE correlations were used to establish the relative configuration at the newly formed C-34a stereocenter of the hemiacetal. nih.gov The observation of NOE correlations between the hemiacetal proton (H-34a) and protons at H-25 and H-27 indicated that these protons reside on the same face of the newly formed ring. nih.gov This spatial information, combined with the analysis of proton-proton coupling constants (J-values), allows for the confident assignment of the relative stereochemistry of the epimers (α and β forms) at the hemiacetal position. nih.gov

The rifamycin ansa chain contains a large number of stereocenters. Determining the absolute configuration of each one individually would be a formidable task. However, this process is greatly simplified by applying the principle of biosynthetic logic. nih.govnih.gov Rifamycins are synthesized in nature by a Type I modular polyketide synthase (PKS) assembly line. nih.gov The stereochemical outcome at each chiral center is precisely controlled by the specific enzymatic domains within each module of the PKS. Because all rifamycins originate from this highly conserved biosynthetic pathway, it is logically inferred that the absolute configuration of the ansa chain is identical across the entire family of compounds. researchgate.net Therefore, by relating the structure of this compound to other well-characterized rifamycins, the absolute stereochemistry of the majority of its chiral centers can be confidently assigned without requiring total synthesis or X-ray crystallography. nih.govresearchgate.net

Utilization of Electronic Circular Dichroism (ECD) Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a valuable chiroptical technique employed in the stereochemical analysis of rifamycin congeners. This method is particularly useful for determining the absolute configuration of these complex molecules. The absolute configuration of novel rifamycin derivatives can be established by comparing their experimental ECD spectra with those of known, structurally related compounds, often supported by biosynthetic logic. researchgate.net For instance, the absolute configuration of the congener salinifuran A was proposed to be identical to that of saliniketal A by comparing their respective ECD spectra and considering their shared biosynthetic origins. researchgate.net This comparative approach leverages the principle that molecules with the same absolute configuration and similar chromophores will exhibit analogous ECD spectra. nih.gov Furthermore, Density Functional Theory (DFT) calculations can be utilized to provide theoretical interpretation and confirmation of experimental ECD spectra, aiding in the unambiguous assignment of stereochemistry. rsc.org

Characterization of Epimeric Forms of this compound (e.g., 34a-α- and 34a-β-forms)

This compound and several of its congeners exist as a pair of epimers at the C-34a position, designated as the α- and β-forms. mdpi.com The differentiation and characterization of these epimers are accomplished primarily through detailed Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com Key diagnostic markers include the coupling constants between specific protons and Nuclear Overhauser Effect (NOE) correlations.

The 34a-α-form is distinguished by a larger coupling constant, with a reported J value of 8.4 Hz between H-34a and H-28. mdpi.com Its stereochemistry is further supported by NOE correlations observed from the H-34a proton to the H-25 and H-27 protons. mdpi.com In contrast, the 34a-β-form exhibits a significantly smaller coupling constant (J_34a,28 = 3.2 Hz). mdpi.com These distinct NMR features allow for the unambiguous assignment of the α- or β-configuration at the hemiacetal carbon. Several related compounds, including hydroxylated derivatives and opened-chain products, also present as epimeric pairs at this position. mdpi.comnih.gov

Table 1: NMR Spectroscopic Data for Distinguishing 34a-α and 34a-β Epimers
Epimeric FormKey NMR FeatureReported ValueSupporting Evidence
34a-α-formCoupling Constant (J34a,28)8.4 HzNOE correlations from H-34a to H-25 and H-27
34a-β-formCoupling Constant (J34a,28)3.2 HzAbsence of key NOE correlations seen in α-form

Structural Variations in Rifamycin W Congeners Featuring Hemiacetals

Structural diversity among rifamycin W congeners is enhanced by various enzymatic modifications, including hydroxylation. An example is 34a-α-30-hydroxyrifamycin W-M1-hemiacetal and its corresponding β-epimer. mdpi.com The structure of this hydroxylated derivative was elucidated through high-resolution electrospray ionization mass spectrometry (HRESIMS) and comprehensive NMR analysis. researchgate.net Spectroscopic data revealed a molecular formula of C35H45NO13. researchgate.netmdpi.com Compared to its non-hydroxylated counterpart, the key structural difference is the presence of a hydroxymethyl group at C-34 instead of a methyl group. researchgate.netmdpi.com Similar to other hemiacetal-containing rifamycins, this compound was isolated as a pair of epimers (designated 2a and 2b), which were identified as the 34a-α and 34a-β forms, respectively. mdpi.com

Certain biosynthetic pathways involving rifamycin W can lead to congeners with a cleaved ansa chain. These opened-chain products are thought to arise from a C-5/C-11 retro-Claisen cleavage. nih.govresearchgate.net A prominent example is Rifamycin W-M1, which also features a hemiacetal functional group and exists as two separable epimers: 34a-α-rifamycin W-M1-hemiacetal and 34a-β-rifamycin W-M1-hemiacetal. mdpi.commdpi.com The structural determination of these compounds was achieved by comparing their NMR and HRESIMS data with known rifamycins. researchgate.netresearchgate.netsemanticscholar.org The identification of these opened-chain variants highlights the diverse post-polyketide synthase modifications that contribute to the structural variety of rifamycin derivatives. researchgate.net

Table 2: Characterized this compound Congeners
Compound NameKey Structural FeatureEpimeric Forms Identified
30-hydroxyrifamycin W-M1-hemiacetalHydroxymethyl group at C-34; Opened aliphatic chain34a-α and 34a-β
Rifamycin W-M1-hemiacetalOpened aliphatic chain via C-5/C-11 cleavage34a-α and 34a-β

Chemical Synthesis and Modification Strategies for Rifamycin W Hemiacetal

Total Synthesis Approaches to Rifamycin (B1679328) W and its Key Structural Analogs

The total synthesis of rifamycin W, a direct precursor to the hemiacetal form, represents a significant achievement in organic chemistry. dntb.gov.uajst.go.jp These synthetic endeavors have been crucial in confirming the structure of the natural product and providing a framework for creating structural analogs with potentially improved properties.

A key challenge in the total synthesis of rifamycins (B7979662) is the stereocontrolled construction of the ansa-chain, a long aliphatic bridge with multiple chiral centers. acs.orgacs.org Early strategies often involved a convergent approach, where the ansa-chain and the aromatic chromophore were synthesized separately and then coupled. jst.go.jp The synthesis of the ansa-chain itself frequently relies on the use of chiral pool starting materials or asymmetric reactions to establish the correct stereochemistry. acs.org

Researchers have employed various methods to assemble the complex carbon skeleton of the ansa-chain. These include aldol (B89426) reactions, Wittig-type olefinations, and other carbon-carbon bond-forming reactions. acs.org The final macrolactamization, forming the large ring structure, is another critical step that requires carefully optimized conditions to achieve good yields. acs.org

The synthesis of structural analogs often involves modifying either the ansa-chain or the aromatic nucleus. researchgate.netresearchgate.net For instance, variations in the length and substitution pattern of the ansa-chain can be introduced by using different building blocks during the synthesis. indiabioscience.org Similarly, the aromatic portion can be altered to explore structure-activity relationships. researchgate.netresearchgate.net These synthetic analogs are invaluable tools for understanding the biological activity of rifamycins and for developing new therapeutic agents. indiabioscience.org

Chiral Synthesis of Ansa-Chain Building Blocks for Complex Rifamycins

The ansa-chain of rifamycins, with its numerous stereocenters, necessitates the use of sophisticated chiral synthesis strategies for the preparation of its constituent building blocks. oup.comoup.com A common approach involves the use of carbohydrates as chiral starting materials, leveraging their inherent stereochemistry to control the formation of new chiral centers. oup.com

For example, a key intermediate for the C-17 to C-29 portion of rifamycin W has been synthesized from methyl 4,6-O-benzylidene-3-deoxy-3-C-methyl-α-d-glucopyranoside in a multi-step sequence. oup.com This synthesis highlights the use of protecting groups and stereoselective reactions to construct a complex fragment with multiple contiguous chiral centers.

Another powerful tool in the chiral synthesis of ansa-chain building blocks is the use of stereocontrolled reactions, such as the Grignard reaction with chiral auxiliaries or catalysts. oup.com These methods allow for the enantioselective or diastereoselective formation of carbon-carbon bonds, which is essential for building up the complex stereochemical architecture of the ansa-chain. The development of these chiral synthesis methodologies has been instrumental in enabling the total synthesis of complex rifamycins and their analogs. researchgate.netfrontiersin.org

Semi-Synthetic Derivatization of Rifamycin W Precursors to Yield Hemiacetal Structures

While total synthesis provides access to the rifamycin scaffold, semi-synthetic approaches, starting from naturally occurring rifamycins, offer a more practical route to a wide range of derivatives. mdpi.comnih.govnih.gov The hemiacetal structure of Rifamycin W-hemiacetal is often formed through biosynthetic pathways within the producing organism, Amycolatopsis mediterranei. smolecule.com However, chemical modifications of rifamycin precursors can also lead to the formation of hemiacetal structures.

For instance, studies on mutant strains of A. mediterranei have led to the isolation of various rifamycin W analogs, some of which feature a hemiacetal moiety. nih.govresearchgate.netnih.gov These compounds are believed to arise from the derivatization of rifamycin W through processes like C-5/C-11 retro-Claisen cleavage, followed by intramolecular cyclization to form the hemiacetal. nih.govresearchgate.netnih.govresearchgate.net

Furthermore, specific chemical reactions can be employed to generate hemiacetal structures from rifamycin precursors. For example, oxidation of certain hydroxyl groups on the ansa-chain can lead to the formation of an aldehyde, which can then react with a nearby hydroxyl group to form a cyclic hemiacetal. mdpi.com These semi-synthetic strategies provide a versatile platform for creating novel rifamycin derivatives with unique structural features and potentially altered biological activities.

Targeted Chemical Transformations Involving the Hemiacetal Moiety

The hemiacetal moiety in this compound and its analogs is a reactive functional group that can undergo various chemical transformations. smolecule.com These reactions can be used to further diversify the structure of rifamycins and to probe the role of the hemiacetal in their biological activity.

One key reaction involving the hemiacetal is its oxidation to a lactone. mdpi.com This transformation can significantly alter the conformation and electronic properties of the ansa-chain, potentially impacting the molecule's interaction with its biological target. For example, the oxidation of the hemiacetal at C-34a in 34a-α-rifamycin W-M1-hemiacetal to a carbonyl group results in the formation of a lactone ring between C-25 and C-34a. mdpi.com

Molecular Mechanisms and Biological Interactions of Rifamycin W Hemiacetal Non Clinical Focus

Role as an Inactive Intermediate in Metabolic Flux Towards Biologically Active Rifamycins (B7979662)

Rifamycin (B1679328) W-hemiacetal is recognized as a crucial, yet transient, intermediate within the complex biosynthetic pathway of rifamycins. It exists in the metabolic flux leading from the primary macrocyclic precursor, Rifamycin W, towards the clinically significant, biologically active rifamycins such as Rifamycin B and Rifamycin S. nih.govh1.conih.gov The biosynthesis of rifamycins is a multi-step process involving a Type I polyketide synthase (PKS) that generates the core structure, which is then subjected to extensive post-PKS modifications by various tailoring enzymes. nih.govnih.gov

Rifamycin W-hemiacetal is considered a key intermediate in the transformation sequence that converts Rifamycin W into Rifamycin S. h1.conih.gov While it is a necessary stepping stone, its biological activity is not the final endpoint of the pathway. However, the term "inactive" is relative. Studies on mutant strains of Amycolatopsis mediterranei, engineered to accumulate biosynthetic intermediates, have led to the isolation of several Rifamycin W analogues that feature a hemiacetal group. nih.gov Some of these isolated hemiacetal-containing compounds have demonstrated a degree of biological activity, including antibacterial effects against Staphylococcus aureus and modest antiproliferative activity against certain cancer cell lines. nih.govresearchgate.net This suggests that while the hemiacetal form may not possess the high potency of the final rifamycin products, the core structure retains some inherent bioactivity. Its primary role, however, remains that of a precursor, channeled by subsequent enzymatic reactions toward the ultimate, highly active antibiotic compounds.

Enzymatic Conversion Pathways of the Hemiacetal Functionality in Vivo

The hemiacetal functionality of this compound is a reactive site for further enzymatic modification. Its presence signifies a point of transformation within the biosynthetic cascade, where the molecule is primed for subsequent oxidative tailoring. This conversion is a critical step in maturing the rifamycin scaffold.

Oxidation of Hemiacetal to Carbonyl Groups within Biosynthetic Cascade

A key enzymatic conversion pathway for the hemiacetal group is its oxidation to a carbonyl group, specifically forming a lactone. nih.govmdpi.com Evidence from metabolic profiling of rifamycin-producing organisms indicates that Rifamycin W can be oxidized to Rifamycin Z, a related compound that contains a lactone ring formed at the corresponding position. nih.govmdpi.com This suggests an oxidative process that could proceed through a hemiacetal intermediate.

In studies of the marine bacterium Salinispora arenicola, a compound identified as 34a-α-rifamycin W-M1-hemiacetal was compared to a related isolated molecule where the hemiacetal at position C-34a had been oxidized to a carbonyl, forming a stable lactone ring. nih.govmdpi.com This observation provides direct evidence for the in vivo oxidation of the hemiacetal functionality. The presence of both hemiacetal-containing compounds and their corresponding lactone forms in fermentation broths points to a dynamic enzymatic process that modifies this part of the ansa chain. nih.gov While the specific enzymes (e.g., oxidases or dehydrogenases) responsible for this precise transformation have not been fully characterized, their existence is inferred from the metabolic products observed in various producer strains.

Interconversion with Related Lactones and Other Cyclic Forms

The biosynthetic pathway exhibits a degree of metabolic flexibility, allowing for the interconversion of this compound with related cyclic structures, most notably lactones. The reversible reaction between Rifamycin W and this compound is documented, indicating a dynamic equilibrium that can be influenced by cellular conditions.

The isolation of both lactone-containing compounds like Rifamycin Z and various hemiacetals from a single mutant strain of A. mediterranei (Δrif-orf5) suggests they are closely related products within the same metabolic network. nih.gov It is proposed that the oxidation of the C-34a alcohol to a carboxyl group, a necessary step for lactonization, may occur before other major rearrangements of the ansa chain. nih.gov This places the formation and subsequent conversion of the hemiacetal as a key branching point in the late stages of rifamycin biosynthesis, leading to different structural variants. The stereochemistry at the hemiacetal carbon can also vary, as both α and β epimers of certain this compound derivatives have been isolated, indicating either a lack of strict enzymatic control at this step or a subsequent epimerization process. nih.govmdpi.comsemanticscholar.org

Theoretical Studies on Conformational Dynamics and Molecular Recognition in Biosynthesis

While specific theoretical studies focusing exclusively on this compound are limited, broader computational analyses of the rifamycin family provide significant insights into its likely conformational behavior and interaction with biosynthetic enzymes. The biological activity of rifamycins is intrinsically linked to the three-dimensional conformation of the ansa chain. nih.gov Molecular dynamics simulations and comparisons with crystal structures have shown that active rifamycins adopt a well-defined conformational pattern, whereas inactive compounds often deviate due to steric constraints. nih.gov

This principle of conformational importance extends to the biosynthetic pathway. For an intermediate like this compound to be processed by subsequent tailoring enzymes, it must adopt a specific conformation that is recognized by the enzyme's active site. Computational energy minimization has been successfully used to predict and confirm the stereochemistry of early-stage rifamycin biosynthetic intermediates. nih.gov By calculating the conformational energies of different diastereomers, researchers can determine which structure aligns with experimental data, thereby understanding the stereochemical control exerted by the polyketide synthase enzymes. nih.gov

These theoretical approaches underscore that the specific geometry of this compound, including the orientation of the ansa chain and the stereochemistry of the hemiacetal carbon, is critical for its recognition and subsequent transformation by the downstream enzymes in the biosynthetic cascade. The conformational flexibility of the ansa chain, sampled in molecular dynamics simulations, mimics its dynamic behavior and is a key determinant for whether it can serve as a productive substrate for the next enzymatic step. nih.gov

Proposed Cellular Detoxification Mechanisms Involving Hemiacetal Formation

In genetically modified or stressed microbial strains, the over-accumulation of a specific biosynthetic intermediate can be toxic to the cell. To mitigate this, cells may employ detoxification pathways that modify the excess metabolite into less harmful shunt products. The formation of certain this compound derivatives has been linked to such a mechanism.

In the A. mediterranei S699 Δrif-orf5 mutant, the blockage of the main biosynthetic pathway leads to a significant buildup of Rifamycin W. nih.gov This over-accumulation is believed to trigger a cellular response to detoxify the excess intermediate. One proposed mechanism is a retro-Claisen cleavage between carbons C-5 and C-11 of the Rifamycin W molecule. nih.gov This cleavage event results in seco-rifamycin structures, several of which are then found as hemiacetals. nih.gov Therefore, the formation of these specific hemiacetal-containing shunt products is not a step on the main pathway to active rifamycins but rather a side reaction, a metabolic "off-ramp" that serves as a protective detoxification mechanism to relieve the metabolic burden caused by the accumulation of a potent intermediate. nih.gov This highlights a fascinating aspect of microbial secondary metabolism, where shunt pathways can play a crucial role in maintaining cellular homeostasis under unusual metabolic conditions.

Advanced Research Methodologies and Future Directions

Genomic and Transcriptomic Approaches for Biosynthetic Gene Cluster Analysis

The foundation for understanding the biosynthesis of Rifamycin (B1679328) W-hemiacetal lies within the rifamycin biosynthetic gene cluster (BGC) found in producing organisms like Amycolatopsis mediterranei and Salinispora arenicola. semanticscholar.orgmdpi.com Genomic analysis of this BGC allows for the identification of the genes encoding the enzymes responsible for the intricate steps of rifamycin synthesis. nih.gov

Genome sequencing of actinomycetes, including rare strains from unique environments, has revealed novel BGCs with similarity to the rifamycin cluster, suggesting the potential for discovering new rifamycin analogs. mdpi.com Comparative genomics between high- and low-producing strains can pinpoint genetic variations that influence yield. researchgate.net Transcriptomic studies, which analyze gene expression levels under different conditions, can reveal how the rifamycin BGC is regulated. For instance, the expression of genes encoding tailoring enzymes that act on intermediates like Rifamycin W can be monitored to understand the complete biosynthetic pathway leading to Rifamycin W-hemiacetal.

A key research finding in this area is the identification of putative cytochrome P450 monooxygenase genes, such as rif-orf5, within the BGC. nih.gov Deletion of such genes has been shown to lead to the accumulation of Rifamycin W congeners, including those with a hemiacetal feature, directly implicating these enzymes in the downstream processing of Rifamycin W. nih.gov

Research FocusKey FindingsOrganism Studied
BGC IdentificationIdentification of rifamycin-like BGCs in novel actinomycetes. mdpi.comActinomadura sp. TRM71106
Gene FunctionDeletion of rif-orf5 leads to accumulation of this compound analogs. nih.govAmycolatopsis mediterranei S699
Comparative GenomicsIdentification of mutations in key metabolic genes leading to overproduction. researchgate.netAmycolatopsis mediterranei HP-130

Proteomic Studies of Tailoring Enzymes Acting on Rifamycin Intermediates

Proteomics, the large-scale study of proteins, offers a direct way to investigate the enzymes that modify rifamycin intermediates. By comparing the proteomes of wild-type and mutant strains (e.g., those with deleted tailoring enzyme genes), researchers can identify the specific proteins responsible for conversions such as the formation of the hemiacetal structure in this compound.

These studies can confirm the expression of enzymes encoded by the BGC and can also uncover post-translational modifications that may regulate their activity. Characterizing these tailoring enzymes, which often belong to families like cytochrome P450 monooxygenases or dehydrogenases, is crucial for understanding the precise biochemical transformations that occur. nih.gov The enzymatic degradation of rifamycins (B7979662) has been studied, revealing that monooxygenases can modify the rifamycin core, a process that could be relevant to the formation or further conversion of this compound. nih.gov

Enzyme ClassPutative Role in this compound Biosynthesis
Cytochrome P450 MonooxygenasesPotentially involved in the oxidative modifications of Rifamycin W leading to hemiacetal formation. nih.gov
DehydrogenasesMay be involved in the redox reactions that form or modify the ansa chain of Rifamycin W.

Metabolomics for Comprehensive Metabolite Profiling and Pathway Mapping

Metabolomics provides a powerful lens through which to view the chemical diversity within a rifamycin-producing organism. Using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can create detailed profiles of all the small molecules, including this compound and its derivatives, present in a culture. mdpi.com This approach is instrumental in identifying novel rifamycin congeners and in understanding how genetic or environmental changes affect the metabolic output.

For example, metabolomic analysis of a rif-orf5 deletion mutant of A. mediterranei S699 led to the identification of several new Rifamycin W analogs, some of which feature a hemiacetal structure. nih.gov This demonstrates the utility of metabolomics in connecting genes to molecules and in mapping the biosynthetic pathway. By comparing the metabolite profiles of different strains or the same strain under varying fermentation conditions, researchers can optimize the production of specific rifamycin intermediates like this compound. mdpi.com

Analytical TechniqueApplication in this compound Research
LC-MSIdentification and quantification of this compound and its analogs in bacterial extracts. nih.govmdpi.com
NMR SpectroscopyStructural elucidation of novel this compound derivatives. nih.gov

Isotope Labeling and Tracer Studies for Elucidating Biosynthetic Pathways

Isotope labeling is a classic and powerful technique for tracing the path of atoms through a biosynthetic pathway. By feeding producing organisms with precursors (like acetate (B1210297) or propionate) labeled with stable isotopes (e.g., ¹³C or ¹⁸O), researchers can determine which atoms in the final molecule are derived from which precursor.

Computational Chemistry and Molecular Modeling in Pathway and Structural Prediction

Computational approaches are increasingly valuable in predicting the structure and function of both the biosynthetic enzymes and the rifamycin molecules themselves. Molecular modeling can be used to predict the three-dimensional structure of tailoring enzymes, providing insights into their active sites and how they might bind to and modify Rifamycin W.

Furthermore, computational chemistry can be used to predict the stability and reactivity of different rifamycin intermediates, helping to rationalize the observed biosynthetic transformations. These in silico methods can guide experimental work, for example, by predicting which genes in the BGC are most likely to be involved in the formation of this compound, which can then be targeted for knockout studies.

Development of Biosynthetic Engineering Platforms for Analog Production

A major goal of studying the rifamycin biosynthetic pathway is to harness it for the production of novel antibiotics. Biosynthetic engineering, which involves the genetic modification of the BGC, offers a promising route to creating new rifamycin analogs. By understanding the function of the tailoring enzymes that act on Rifamycin W, researchers can manipulate the BGC to produce altered forms of this compound.

This could involve expressing the rifamycin BGC in a heterologous host that is easier to grow and manipulate, or by introducing genes from other biosynthetic pathways to create hybrid molecules. frontiersin.org The generation of hemiacetal-less derivatives through genetic engineering in other polyketide pathways suggests that similar targeted modifications could be applied to the rifamycin system to control the formation of the hemiacetal moiety in Rifamycin W. researchgate.net

Q & A

Q. What spectroscopic and analytical methods are used to confirm the structural identity of Rifamycin W-hemiacetal?

this compound is characterized using a combination of 1D/2D NMR (e.g., 1H^1H, 13C^13C, HSQC, HMBC) for elucidating carbon-hydrogen connectivity and spatial arrangements, alongside HRESI-SIMS for precise molecular weight determination. Spectroscopic comparisons with literature data (e.g., chemical shifts, coupling constants) are critical for validation. For example, the C3 and C3/C4 functional groups in rifamycins exhibit distinct spectroscopic signatures that differentiate this compound from analogs like Rifamycin Z or 30-hydroxyrifamycin W .

Q. How is this compound biosynthesized in Amycolatopsis mediterranei strains?

this compound is produced via post-PKS (polyketide synthase) modifications, including oxidation and hemiacetal formation. Mutant strains (e.g., Δrif-orf5) are often engineered to block competing pathways (e.g., rifamycin SV production) and accumulate intermediates like this compound. Biosynthetic studies require LC-MS monitoring of fermentation extracts and gene knockout validation to trace enzymatic steps .

Q. What are the key challenges in isolating this compound from microbial cultures?

Isolation involves solvent extraction (e.g., ethyl acetate), followed by chromatographic purification (HPLC, silica gel). Challenges include co-elution with structurally similar derivatives (e.g., Rifamycin W or 30-hydroxythis compound) and instability under acidic conditions. Purity is confirmed via HPLC-DAD and comparison with reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antibacterial potency) may arise from variations in assay conditions (e.g., bacterial strain, media pH) or compound stability. Methodological standardization is essential:

  • Use isogenic bacterial strains to control for genetic variability.
  • Validate compound integrity post-assay via LC-MS.
  • Include positive controls (e.g., rifampicin) and report IC50_{50}/MIC values with statistical significance (p < 0.05) .

Q. What experimental strategies are used to investigate this compound’s mechanism of action against RNA polymerase?

Structural biology approaches (e.g., X-ray crystallography of Thermus aquaticus RNA polymerase complexes) reveal binding interactions. Key steps:

  • Co-crystallize this compound with RNA polymerase β-subunit.
  • Map residues involved in binding (e.g., rifamycin pocket near the RNA/DNA hybrid exit site).
  • Compare binding affinities with rifampicin using surface plasmon resonance (SPR) .

Q. How can researchers address rifamycin resistance mediated by rpoB mutations when studying this compound?

Resistance arises from mutations in the RNA polymerase β-subunit (e.g., S531L). Strategies include:

  • Use site-directed mutagenesis to engineer resistant bacterial strains.
  • Perform competitive growth assays under sub-inhibitory concentrations.
  • Analyze cross-resistance patterns with other rifamycins to identify structural determinants of resistance evasion .

Q. What methodologies optimize the bioactivity of this compound through structural modification?

Semi-synthetic modifications focus on the ansa ring and C3/C21 positions:

  • Introduce electrophilic groups at C3 to enhance RNA polymerase binding.
  • Stabilize the hemiacetal moiety via methyl or acetyl protection to improve pharmacokinetics.
  • Validate modifications using in vitro transcription inhibition assays and cytotoxicity profiling .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Document fermentation conditions (pH, temperature, media composition).
  • Report NMR acquisition parameters (solvent, frequency, referencing).
  • Adhere to the Beilstein Journal’s experimental guidelines: Include raw spectral data in supplementary materials and limit main-text characterization to 5 compounds .

Q. What statistical practices are critical when analyzing this compound bioactivity data?

  • Use ANOVA for multi-group comparisons with post-hoc corrections (e.g., Tukey’s test).
  • Express IC50_{50} values with 95% confidence intervals.
  • Avoid overreporting precision; round calculated values to match instrument resolution (e.g., ±0.01 μg/mL for HPLC) .

Data Presentation and Publishing

Q. How should figures and tables be formatted to highlight this compound’s unique properties?

  • Use color-coded structures to differentiate this compound from analogs (e.g., red for the hemiacetal group).
  • Provide tabulated NMR shifts (δ in ppm, multiplicity) and HRESI-SIMS data ([M+H]+^+ with <5 ppm error).
  • Avoid overcrowding figures with excessive chemical structures; limit to 2–3 per graphic .

Q. What are common pitfalls in drafting manuscripts on this compound?

  • Overinterpreting bioactivity without mechanistic validation.
  • Omitting spectral validation for semi-synthetic derivatives.
  • Failing to cite foundational studies on rifamycin biosynthesis (e.g., Streptomyces mediterranei research) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin W-hemiacetal
Reactant of Route 2
Rifamycin W-hemiacetal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.